D-Penicillamine disulfide

Catalog No.
S1534292
CAS No.
20902-45-8
M.F
C10H20N2O4S2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Penicillamine disulfide

CAS Number

20902-45-8

Product Name

D-Penicillamine disulfide

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

POYPKGFSZHXASD-WDSKDSINSA-N

SMILES

Array

Synonyms

D-3,3’-Dithiodivaline; D-Penicillamine Disulfide; NSC 87505; Oxidized D-Penicillamine; Oxidized Penicillamine; Penicillamine Disulfide;

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N

The exact mass of the compound D-Penicillamine disulfide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. It belongs to the ontological category of sulfur-containing amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Penicillamine disulfide is the oxidized, disulfide-bonded dimer of the chelating agent D-Penicillamine. Its defining characteristic is the steric hindrance around the disulfide bridge, provided by the gem-dimethyl groups on each monomer unit. This structure imparts significantly different chemical properties compared to its reduced monomer form or other biological disulfides like L-cystine, primarily affecting its stability, solubility, and reactivity in redox-sensitive applications. These attributes position it as a more stable and processable precursor for the controlled delivery or introduction of the active D-penicillamine thiol moiety.

Direct substitution of D-Penicillamine disulfide with its constituent monomer, D-Penicillamine, is ill-advised for applications requiring process stability, as the free thiol is highly susceptible to uncontrolled air oxidation, leading to inconsistent material performance and reduced shelf-life. Furthermore, replacement with a more common disulfide like L-cystine fails to account for the critical role of the gem-dimethyl groups. This steric bulk significantly inhibits thiol-disulfide exchange reactions, rendering D-Penicillamine disulfide more resistant to cleavage and less prone to unwanted side reactions compared to the sterically unhindered disulfide bridge in L-cystine. This structural difference is fundamental to its utility in applications demanding high stability or controlled reactivity.

Exceptional Reductive Stability for Controlled Thiol Release

D-Penicillamine disulfide demonstrates significantly higher resistance to chemical reduction compared to other disulfides. In a comparative study, reduction by the biological thiol glutathione (25 mM) only cleaved 15% of D-Penicillamine disulfide. In the same study, other thiol reductants like dithioerythritol and cysteine were even less effective (8% and 5.1% reduction, respectively). This contrasts sharply with other disulfide-containing molecules like captopril disulfide, which undergoes near-quantitative reduction under similar conditions, highlighting the unique stability of the penicillamine disulfide bond.

Evidence Dimension% Reduction by Glutathione (25 mM)
Target Compound Data15%
Comparator Or BaselineOther thiol reductants (8% and 5.1%); other disulfide compounds (e.g., captopril disulfide) are far more readily reduced under similar conditions.
Quantified DifferenceDemonstrates substantially higher stability against common chemical and biological reductants.
ConditionsAqueous solution, pH 7.4

This stability makes the compound an ideal choice for applications requiring a robust disulfide that only releases its active thiol under specific, targeted reducing conditions.

Dramatically Increased In-System Persistence Compared to the Free Thiol Monomer

While derived from in-vivo studies, pharmacokinetic data provides a powerful proxy for the compound's stability in complex chemical systems. The free D-Penicillamine monomer is eliminated rapidly, with a half-life of approximately 0.6 hours. In contrast, when stabilized as a protein disulfide conjugate (D-pen-alb), its elimination half-life extends to approximately 40 hours. This demonstrates that the disulfide form of the penicillamine moiety is orders of magnitude more persistent and less reactive than the free thiol.

Evidence DimensionElimination Half-Life (in vivo proxy for stability)
Target Compound Data~40 hours (as a protein disulfide conjugate)
Comparator Or BaselineD-Penicillamine (free thiol monomer): ~0.6 hours
Quantified DifferenceOver a 65-fold increase in persistence when in a disulfide form.
ConditionsHuman plasma and synovial fluid

This provides strong evidence for improved stability in complex matrices and longer shelf-life in formulations, a critical advantage for process reproducibility over the highly reactive monomer.

Structurally-Driven Reactivity Control via Steric Hindrance

The gem-dimethyl groups adjacent to the sulfur atoms in D-Penicillamine disulfide are its key structural differentiator from L-cystine. This steric bulk provides significant inhibition of thiol-disulfide exchange reactions. This makes the disulfide bond in D-Penicillamine disulfide less susceptible to cleavage and exchange with other thiols compared to the sterically unhindered Cys-Cys bond in L-cystine. This property allows for orthogonal disulfide pairing strategies in complex peptide synthesis, where Cys-Pen bonds can be formed selectively.

Evidence DimensionSusceptibility to Thiol-Disulfide Exchange
Target Compound DataSignificantly reduced due to steric hindrance of gem-dimethyl groups.
Comparator Or BaselineL-Cystine (Cys-Cys disulfide): Readily participates in exchange due to lack of steric hindrance.
Quantified DifferenceQualitatively higher stability and lower reactivity in exchange reactions.
ConditionsRedox media for peptide synthesis and folding.

For applications in materials science or complex synthesis, this structural feature prevents unwanted side reactions and allows for more selective chemical transformations than L-cystine.

Precursor for Controlled Thiol Delivery Systems

The compound's high resistance to premature reduction makes it a prime candidate for drug delivery or sensor systems where the active D-penicillamine thiol must be released only in a specific, highly reducing environment, such as intracellularly. It can be conjugated to nanoparticles or polymers, remaining stable in circulation or formulation until it reaches the target site.

Stabilized Intermediate for Formulations and Multi-Step Synthesis

Due to its superior stability compared to the free thiol monomer, D-Penicillamine disulfide is the logical choice for preparing stable stock solutions or formulating products where long-term integrity is crucial. In complex organic synthesis, particularly peptide chemistry, its unique sterically-hindered reactivity allows for selective disulfide bond formation, avoiding side reactions common with less-hindered disulfides like L-cystine.

Surface Modification of Nanomaterials Requiring Steric Control

When used as a capping or functionalizing agent for nanomaterials (e.g., gold nanoparticles), the bulky gem-dimethyl groups act as structural spacers. This steric hindrance can be leveraged to control the packing density of ligands on a nanoparticle surface, thereby fine-tuning the material's physicochemical properties, such as aggregation behavior and accessibility of the surface for further reactions.

XLogP3

-5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

296.08644947 Da

Monoisotopic Mass

296.08644947 Da

Heavy Atom Count

18

UNII

Q98FPI4N5P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20902-45-8

Wikipedia

D-penicillamine disulfide

Dates

Last modified: 08-15-2023

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